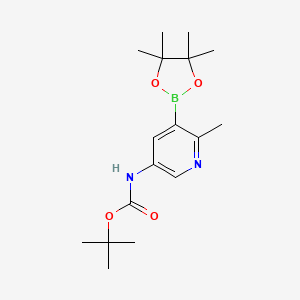

tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Description

tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a pyridine-derived boronate ester featuring a carbamate protecting group at the 3-position and a methyl substituent at the 6-position of the pyridine ring. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position renders this compound highly valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl systems . The tert-butyl carbamate (Boc) group serves as a temporary protective moiety for amines, enabling selective deprotection under acidic conditions for downstream functionalization .

This compound’s synthesis typically involves palladium-catalyzed borylation or direct coupling of pre-functionalized pyridine intermediates. For example, analogous compounds are synthesized via reactions of aminopyridines with di-tert-butyl dicarbonate (Boc₂O) in the presence of bases like triethylamine and catalysts such as DMAP . The structural specificity of substituent positions (methyl at C6, boronate at C5, and carbamate at C3) distinguishes it from related derivatives and influences its reactivity, solubility, and application scope.

Properties

IUPAC Name |

tert-butyl N-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O4/c1-11-13(18-23-16(5,6)17(7,8)24-18)9-12(10-19-11)20-14(21)22-15(2,3)4/h9-10H,1-8H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSLSRPOODXWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate typically involves the following steps:

Formation of the Pyridine Intermediate: The starting material, 6-methylpyridin-3-amine, is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl (6-methylpyridin-3-yl)carbamate.

Borylation Reaction: The intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst, such as Pd(dppf)Cl2, in the presence of a base like potassium acetate. This step introduces the dioxaborolane moiety to the pyridine ring, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution Reactions: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

Bases: Potassium acetate, sodium carbonate

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the dioxaborolane group may enhance bioactivity by facilitating interactions with biological targets.

Drug Delivery Systems

The unique chemical properties of this compound allow it to be utilized in drug delivery systems:

- Nanocarrier Development : The ability to modify the dioxaborolane moiety can lead to improved solubility and stability in biological environments. This makes it a candidate for use in targeted drug delivery formulations.

Material Science

In material science, this compound can be used for:

- Synthesis of Functional Polymers : The incorporation of boron-containing compounds into polymer matrices can enhance mechanical properties and thermal stability.

Case Study 1: Anticancer Activity

A study conducted on similar pyridine derivatives demonstrated significant anticancer activity against breast cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase. The study highlights the potential of tert-butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate in developing novel anticancer agents.

Case Study 2: Drug Delivery Applications

Research on drug delivery systems incorporating boron-containing compounds showed enhanced cellular uptake and targeted delivery capabilities. The modification of this compound's structure could lead to improved pharmacokinetics and therapeutic efficacy in clinical settings.

Mechanism of Action

The mechanism of action of tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its interaction with molecular targets through the boronic ester moiety. This group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, making it a potent inhibitor of enzymes such as proteases and kinases. The compound can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing its binding to the target.

Comparison with Similar Compounds

Key Observations:

Boronate Position and Reactivity : The target compound’s boronate at C5 contrasts with derivatives like the phenyl-boronate in , which may exhibit slower coupling kinetics due to aromatic ring conjugation. Pyridine’s electron-deficient nature enhances boronate reactivity in cross-couplings compared to phenyl analogs .

Halogenated derivatives (e.g., ) are more suited for SNAr reactions but require harsher conditions.

Carbamate Position : A C3 carbamate (target compound) vs. C2 () alters electronic distribution, affecting pyridine ring basicity and metal coordination in catalytic processes.

Research Findings and Implications

- Suzuki-Miyaura Cross-Coupling : The target compound’s boronate group is critical for Pd-catalyzed couplings, enabling access to diverse heteroaromatic systems .

- Deprotection Efficiency : Boc removal under acidic conditions (e.g., TFA in ) is reliable, facilitating amine liberation for further derivatization.

- Comparative Stability : Pinacol boronates are more stable than neopentyl glycol analogs, enhancing shelf-life and handling .

Biological Activity

tert-Butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate (CAS No. 1887223-13-3) is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

Basic Information

- IUPAC Name : tert-butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

- Molecular Formula : C17H27BN2O4

- Molecular Weight : 334.22 g/mol

- CAS Number : 1887223-13-3

- Purity : 97% .

Structure

The compound features a pyridine ring substituted with a carbamate group and a dioxaborolane moiety. The structural complexity suggests potential interactions with biological targets.

Research indicates that compounds similar to tert-butyl (6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate may exhibit various biological activities:

- Inhibition of Enzymatic Activity : Some studies have shown that related compounds can act as inhibitors of enzymes such as acetylcholinesterase and β-secretase. This inhibition is crucial in the context of neurodegenerative diseases like Alzheimer's disease .

- Antioxidant Properties : The presence of the dioxaborolane group may confer antioxidant properties, which can protect cells from oxidative stress .

- Neuroprotective Effects : Preliminary studies suggest that the compound may provide neuroprotection against amyloid-beta-induced toxicity in astrocytes by reducing inflammatory cytokines like TNF-α and IL-6 .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

Case Study 1: Neuroprotective Effects

A study evaluated the effects of a structurally similar compound on astrocytes exposed to amyloid-beta peptide (Aβ1–42). The results indicated that the compound could reduce TNF-α levels and oxidative stress markers in treated cells compared to controls .

Case Study 2: Enzyme Inhibition

Another study reported that similar carbamate derivatives exhibited significant inhibition of acetylcholinesterase activity (IC50 = 15.4 nM) and β-secretase activity (K_i = 0.17 μM), highlighting their potential as therapeutic agents for Alzheimer's disease .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.